Piperidin-4-yl acetate hydrochloride
Overview
Description
Piperidin-4-yl acetate hydrochloride is a chemical compound that is part of a broader class of piperidine derivatives. These compounds are of significant interest due to their potential pharmacological properties and their use as building blocks in organic synthesis.
Synthesis Analysis
The synthesis of piperidine derivatives often involves the use of aziridines as precursors. For instance, non-activated aziridines have been used for the stereoselective synthesis of cis-2-cyanomethyl-4-phenylpiperidines. This process includes a microwave-assisted ring expansion from aziridine to piperidine, followed by a radical-induced nitrile translocation . Additionally, piperidine analogs have been synthesized through direct alkylation and reductive amination, with sodium borohydride over molecular sieves being used to improve efficiency and yield .
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be complex, with various substituents affecting their chemical behavior. For example, the crystal and molecular structure of 4-piperidinecarboxylic acid hydrochloride has been characterized by X-ray diffraction, revealing a protonated piperidine ring in a chair conformation with the carboxyl group in an equatorial position .
Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions. The Pinner reaction, for instance, has been used to convert 2-(cyanomethyl)piperidines into methyl cis-(1-arylmethyl-4-piperidin-2-yl)acetates using gaseous HCl in methanol . Furthermore, modifications to standard literature procedures, such as alkylation, acylation, and subsequent reduction, have been employed to synthesize alcohol and methyl ether analogs of piperidine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The presence of different functional groups and substituents can significantly alter properties such as solubility, boiling point, and reactivity. For example, the introduction of a 4-chlorophenoxy acetate group in 3-hydroxymethyl N-methyl piperidine resulted in a compound that, when administered chronically, reduced food intake and weight gain in obese rats . This suggests that the compound's physical properties allow it to interact with biological systems in a way that influences metabolism.
Scientific Research Applications
PET Imaging of the Cholinergic System
- An improved synthesis of the precursor acetic acid-piperidine-4-yl ester was developed for PET studies of acetylcholine neurotransmission. This advancement is significant in understanding the cholinergic system in the brain (Carpinelli et al., 2006).
Antimicrobial Activities
- The synthesis of derivatives like (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride exhibited moderate antimicrobial activities against various microorganisms (Ovonramwen et al., 2019).
Radioligand Synthesis for PET
- Derivatives such as SB-235753 were synthesized as potential radioligands for Dopamine D4 receptor studies, showcasing the utility of piperidin-4-yl acetate hydrochloride in developing brain imaging agents (Matarrese et al., 2000).
Antibacterial Agent Synthesis
- Compounds containing piperidine, like 1-(4-(piperidin-1-yl) phenyl) ethanone, were synthesized and exhibited significant antibacterial activity, highlighting its potential in combating bacterial infections (Merugu et al., 2010).
Stereocontrolled Organic Synthesis
- Research focused on the synthesis of methyl cis-(1-arylmethyl-4-phenylpiperidin-2-yl)acetates, demonstrating the role of piperidin-4-yl acetate hydrochloride in facilitating stereocontrolled organic syntheses (Vervisch et al., 2012).
Synthesis of Molecular Structures
- Investigations into the synthesis of complex molecular structures like (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride indicate the compound's utility in creating diverse chemical entities (Zheng Rui, 2010).
Crystal Structure Analysis
- Studies on the crystal structure of 4-carboxypiperidinium chloride provide insights into the physical properties and potential applications of piperidin-4-yl acetate hydrochloride derivatives (Szafran et al., 2007).
Anticholinesterase Agents
- Synthesis of pyrazoline derivatives, involving piperidine, for their anticholinesterase effects, suggests its potential in treating neurodegenerative disorders (Altıntop, 2020).
Corrosion Inhibition Studies
- The use of piperidine derivatives in the study of corrosion inhibition on iron surfaces showcases its application in material science and engineering (Kaya et al., 2016).
CCR5 Antagonist Discovery
- Development of piperidine-4-carboxamide CCR5 antagonists for anti-HIV-1 activity demonstrates its significant role in antiviral research (Imamura et al., 2006).
Future Directions
Piperidines, including Piperidin-4-yl acetate hydrochloride, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
piperidin-4-yl acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-6(9)10-7-2-4-8-5-3-7;/h7-8H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSMCVVEFKCVIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80507128 | |
Record name | Piperidin-4-yl acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80507128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidin-4-yl acetate hydrochloride | |
CAS RN |
94886-04-1 | |
Record name | Piperidin-4-yl acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80507128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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